molecular formula C11H18N2O2S B2408522 4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide CAS No. 18856-95-6

4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide

Cat. No.: B2408522
CAS No.: 18856-95-6
M. Wt: 242.34
InChI Key: RHQIZSFKTPJDLA-UHFFFAOYSA-N
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Description

4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide is an organic compound with the molecular formula C11H18N2O2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring, which is further substituted with an amino group (-NH2) and a 3-methylbutyl group.

Scientific Research Applications

4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

Target of Action

The primary target of 4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide, a sulfonamide derivative, is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, which is essential for bacterial DNA synthesis and cell division .

Mode of Action

The compound acts as a competitive inhibitor of p-aminobenzoic acid (PABA) in the folic acid metabolism cycle . It mimics the structure of PABA and binds to dihydropteroate synthetase, thereby inhibiting the enzyme’s activity . This prevents the formation of dihydrofolate and tetrahydrofolate, essential components for bacterial DNA synthesis and cell division .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle . This leads to a deficiency of dihydrofolate and tetrahydrofolate, which are crucial for the synthesis of purines and pyrimidines, the building blocks of DNA . As a result, bacterial DNA synthesis is hindered, leading to the cessation of cell division and growth .

Pharmacokinetics

Sulfonamides, in general, are known to be readily absorbed orally

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and cell division . By disrupting the folic acid metabolism cycle, the compound prevents the synthesis of essential components of bacterial DNA, thereby halting bacterial proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Moreover, the presence of other carbon sources can affect the biodegradation of sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with 3-methylbutylamine under reducing conditions. The general steps are as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylbutyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

IUPAC Name

4-amino-N-(3-methylbutyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-9(2)7-8-13-16(14,15)11-5-3-10(12)4-6-11/h3-6,9,13H,7-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQIZSFKTPJDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNS(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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